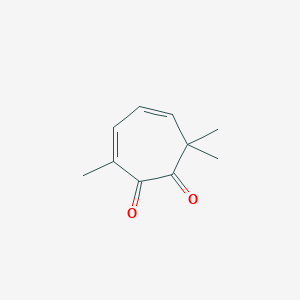
3,7,7-Trimethylcyclohepta-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 402795 is a compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been studied extensively for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 402795 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 402795 is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and advanced purification techniques to produce the compound in bulk quantities. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
NSC 402795 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 402795 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of NSC 402795 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound.
Scientific Research Applications
NSC 402795 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes and signaling pathways.
Medicine: NSC 402795 is being investigated for its potential therapeutic benefits, including its ability to modulate specific molecular targets and pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 402795 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
NSC 402795 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 123456: This compound has a similar core structure but differs in its functional groups.
NSC 789012: This compound has similar chemical properties but is used in different applications.
Properties
CAS No. |
7470-45-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,7,7-trimethylcyclohepta-3,5-diene-1,2-dione |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-10(2,3)9(12)8(7)11/h4-6H,1-3H3 |
InChI Key |
FAGZAOSXHDBROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C(=O)C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



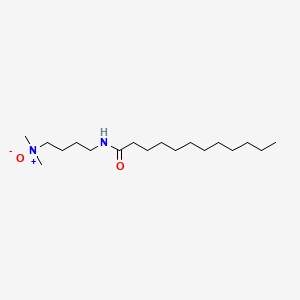
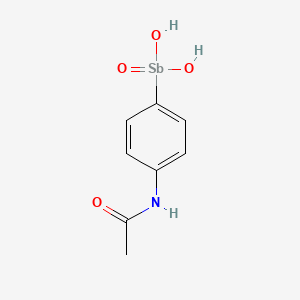
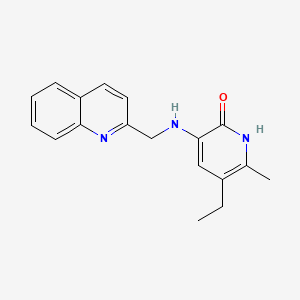
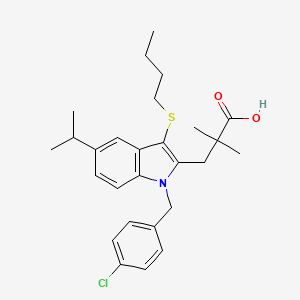
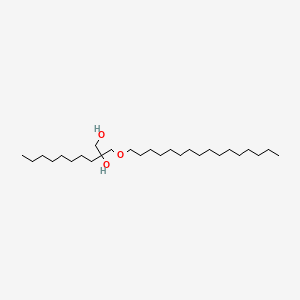
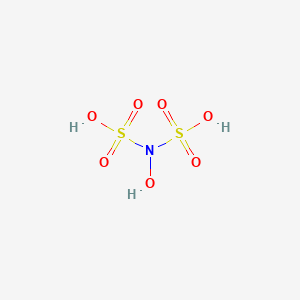
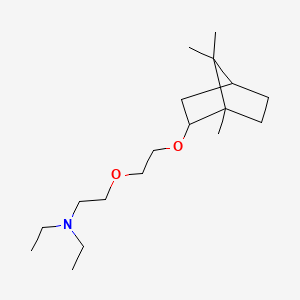
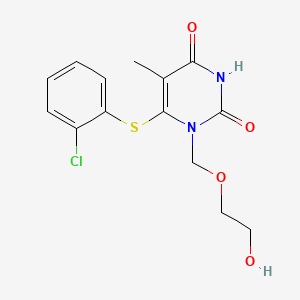

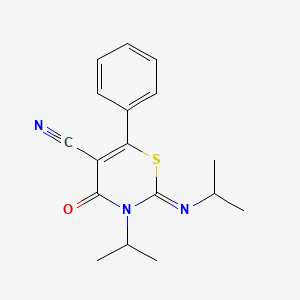
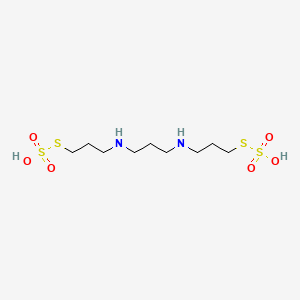

![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
